3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Overview
Description
The compound “3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione” appears to be a complex organic molecule. It contains a pyrroloisoxazole ring which is a five-membered heterocyclic compound. This ring is substituted with phenyl groups and a fluorophenyl group. The presence of fluorine can significantly alter the properties of the compound, including its reactivity and biological activity.
Synthesis Analysis
Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis for this compound. However, the synthesis would likely involve the formation of the pyrroloisoxazole ring, possibly through a cyclization reaction, followed by substitution with the phenyl and fluorophenyl groups.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings and a heterocyclic ring. The fluorine atom attached to one of the phenyl rings would be expected to have a significant impact on the electronic structure of the molecule, potentially affecting its reactivity.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, the presence of the fluorine atom could make the adjacent carbon more electrophilic, potentially making it a site for nucleophilic attack.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water. The fluorine atom could also affect its properties, as fluorine is highly electronegative.Scientific Research Applications
Photophysical Properties and Material Science Applications
Absorption and Fluorescence in Soluble Derivatives : A study on soluble derivatives related to the specified chemical structure focused on their absorption and fluorescence spectra in different solvent polarities. These derivatives exhibited small solvatochromism of absorption and moderate positive solvatochromism of fluorescence, with implications for twisted intramolecular charge transfer (TICT) excited state formation. Their fluorescence in polycrystalline solid-state across a wide visible and near-infrared spectrum highlights their potential for material science applications, especially in optoelectronics and fluorescent materials (Lun̆ák et al., 2011).
Conjugated Polymers for Electronic Applications : The synthesis of π-conjugated polymers containing derivatives of the specified compound reveals their potential for electronic applications. These materials demonstrated strong photoluminescence and enhanced photochemical stability, indicating their suitability for use in electronic devices like OLEDs and photovoltaic cells (Beyerlein & Tieke, 2000).
Medicinal Chemistry and Biological Activities
Anti-stress Agents : A series of derivatives were synthesized and evaluated for their anti-stress activity, suggesting the potential of pyrrolo-isoxazole derivatives as leads for developing anti-stress medications. These derivatives demonstrated significant attenuation of stress-induced behavioral alterations in animal models (Badru, Anand, & Singh, 2012).
Anticonvulsant Activities : Derivatives of the compound were prepared and assessed for their anticonvulsant properties. This research offers insights into the development of new therapeutic agents for epilepsy treatment, highlighting the compound's relevance in medicinal chemistry (Malik, Ahuja, Sahu, & Khan, 2014).
Cytotoxicity and Apoptotic Activity : The cytotoxicity and apoptotic activity of enantiomers of related nucleosides were investigated, identifying potential applications in cancer therapy. This research underscores the compound's versatility in drug development, particularly in targeting cancer cells (Chiacchio et al., 2003).
Safety And Hazards
Without specific information, it’s hard to provide detailed safety and hazard information. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promising activity in a particular area, such as medicinal chemistry, further studies could be conducted to optimize its activity and reduce any potential side effects.
properties
IUPAC Name |
3-(4-fluorophenyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3/c24-16-13-11-15(12-14-16)20-19-21(29-26(20)18-9-5-2-6-10-18)23(28)25(22(19)27)17-7-3-1-4-8-17/h1-14,19-21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJBDLOPMUTLQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione |
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